molecular formula C15H25N3 B11797657 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

Cat. No.: B11797657
M. Wt: 247.38 g/mol
InChI Key: XSFFTGFRXLXANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to speed up the reaction and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine
  • Piperidine derivatives
  • Pyridine derivatives

Uniqueness

What sets 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine apart is its unique combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-11-16-15(17(3)4)10-12(13)2/h10-11,14H,5-9H2,1-4H3

InChI Key

XSFFTGFRXLXANK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C=C2C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.